

# Desmethylocitalopram hydrochloride CAS number and chemical properties

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## Compound of Interest

Compound Name: *Desmethylocitalopram  
hydrochloride*

Cat. No.: *B563781*

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## Desmethylocitalopram Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 97743-99-2

This technical guide provides an in-depth overview of **Desmethylocitalopram hydrochloride**, the primary active metabolite of the widely prescribed antidepressant, citalopram. This document details its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methodologies, serving as a crucial resource for professionals in research and drug development.

## Chemical and Physical Properties

**Desmethylocitalopram hydrochloride** is a crystalline solid. It is the hydrochloride salt of Desmethylocitalopram, an active metabolite of citalopram that functions as a selective serotonin reuptake inhibitor (SSRI).<sup>[1]</sup>

Property	Value	Reference
CAS Number	97743-99-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>19</sub> H <sub>19</sub> FN <sub>2</sub> O • HCl	<a href="#">[2]</a>
Molecular Weight	346.83 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride	<a href="#">[3]</a>
Synonyms	N-Desmethycitalopram hydrochloride, Citalopram Impurity D	<a href="#">[3]</a>
Appearance	Crystalline solid	<a href="#">[3]</a>
Solubility	DMF: 10 mg/mL DMSO: 20 mg/mL Ethanol: 5 mg/mL PBS (pH 7.2): 10 mg/mL	<a href="#">[2]</a>
Predicted pKa (Strongest Basic)	10.54	<a href="#">[7]</a> <a href="#">[8]</a>

## Synthesis

An established method for the synthesis of Desmethycitalopram involves the N-demethylation of its parent compound, citalopram.[\[8\]](#)[\[9\]](#)

## Experimental Protocol: N-Demethylation of Citalopram

This protocol is based on the use of 1-chloroethyl chloroformate as a demethylating agent.[\[8\]](#)[\[9\]](#)

Materials:

- Citalopram
- 1-chloroethyl chloroformate

- Methanol
- Appropriate solvent (e.g., 1,2-dichloroethane)
- Hydrochloric acid (for salt formation)

#### Procedure:

- Dissolve citalopram in a suitable organic solvent such as 1,2-dichloroethane.
- Add 1-chloroethyl chloroformate to the solution. The reaction mixture is then heated to reflux to facilitate the demethylation process.
- Upon completion of the reaction, the solvent is evaporated.
- The resulting intermediate carbamate is warmed in methanol to yield the secondary amine, Desmethylcitalopram.
- The free base of Desmethylcitalopram is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate **Desmethylcitalopram hydrochloride**.
- The resulting solid is filtered and dried to yield the final product.

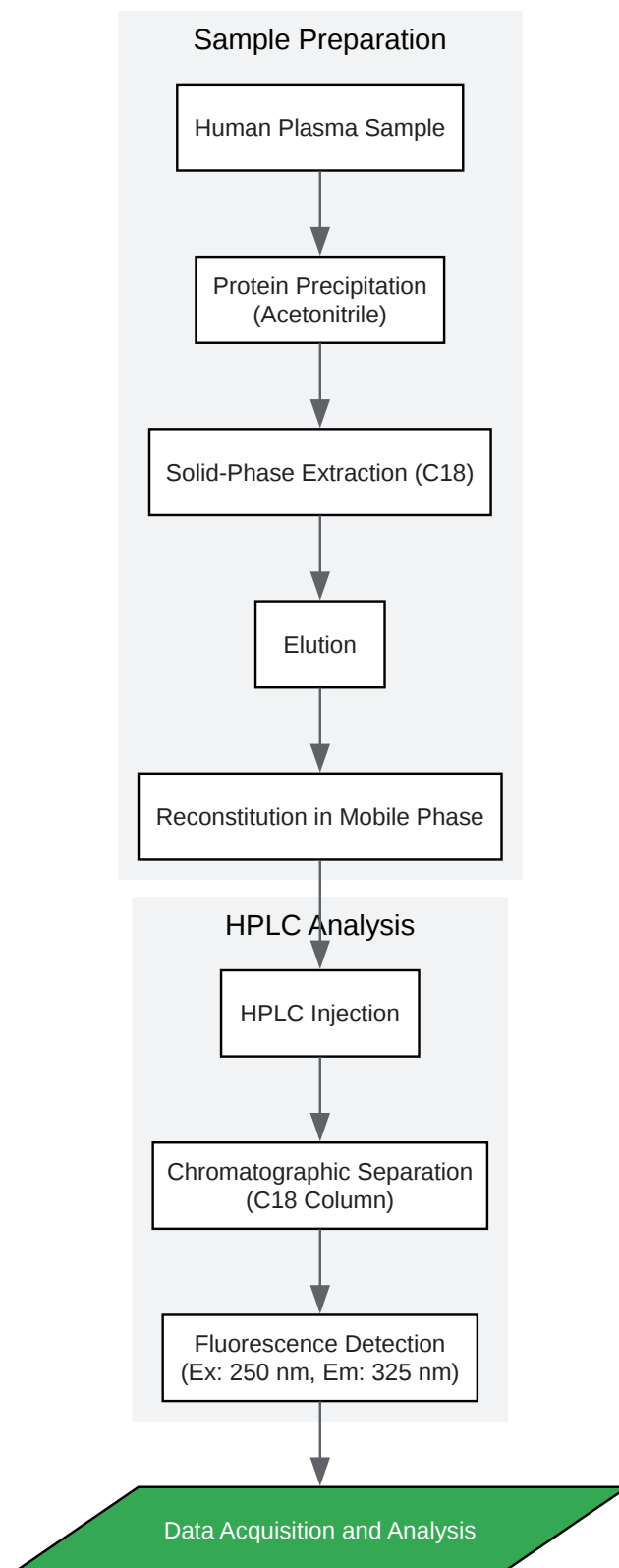
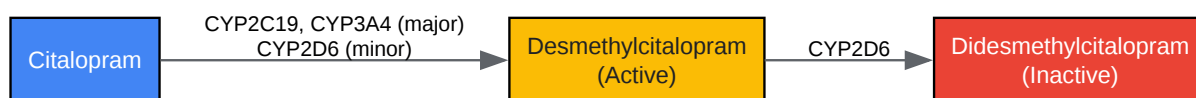
This method has been reported to produce Desmethylcitalopram in high yield.[8]

## Mechanism of Action and Metabolism

Desmethylcitalopram, like its parent drug citalopram, is a selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effects by binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of this neurotransmitter in the synapse.

## Metabolic Pathway of Citalopram

Citalopram is metabolized in the liver primarily by the cytochrome P450 enzyme system. The initial N-demethylation to Desmethylcitalopram is catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. Desmethylcitalopram is further metabolized by CYP2D6 through a second demethylation to the inactive metabolite, didesmethylcitalopram.[4]



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